D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt

Description

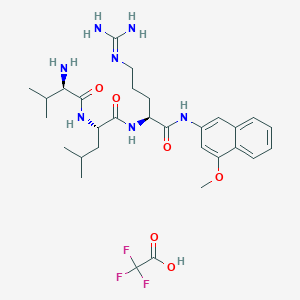

D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt is a synthetic tripeptide derivative conjugated to a fluorogenic 4-methoxy-2-naphthylamine (MNA) group. The trifluoroacetate (TFA) counterion is introduced during purification via high-performance liquid chromatography (HPLC), a common practice for peptide derivatives to enhance solubility and stability . This compound is designed as a protease substrate, where cleavage of the arginine-MNA bond by trypsin-like enzymes releases the fluorescent MNA moiety, enabling real-time enzymatic activity monitoring. The inclusion of D-Valine in the peptide backbone may confer resistance to proteolytic degradation compared to L-amino acid-containing analogs, while leucine contributes to hydrophobicity and structural rigidity .

Properties

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43N7O4.C2HF3O2/c1-16(2)13-22(35-27(38)24(29)17(3)4)26(37)34-21(11-8-12-32-28(30)31)25(36)33-19-14-18-9-6-7-10-20(18)23(15-19)39-5;3-2(4,5)1(6)7/h6-7,9-10,14-17,21-22,24H,8,11-13,29H2,1-5H3,(H,33,36)(H,34,37)(H,35,38)(H4,30,31,32);(H,6,7)/t21-,22-,24+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWJQXJPUIIEKU-GFDYFVENSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@@H](C(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44F3N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201982-93-6 | |

| Record name | L-Argininamide, D-valyl-L-leucyl-N-(4-methoxy-2-naphthalenyl)-, mono(trifluoroacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201982-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, especially at the naphthylamine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

Biology: Employed in studies involving enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate enzymes involved in metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences and similarities between the target compound and related trifluoroacetate salts or fluorogenic substrates:

Critical Comparative Insights

A. Fluorophore Properties

- 4-Methoxy-2-naphthylamine (MNA) : Used in both the target compound and C1105, MNA exhibits fluorescence at ~420 nm upon excitation at ~340 nm. However, the target compound’s naphthylamine group is directly linked to arginine, whereas C1105 uses a naphthylamide group, which may alter hydrolysis kinetics and fluorescence intensity .

- 4-Trifluoromethylcoumarin (C0980) : This fluorophore emits at longer wavelengths (~505 nm), reducing interference from biological matrix autofluorescence compared to MNA. However, MNA-based substrates like the target compound are preferred for high-sensitivity detection in low-pH environments .

- Benzothiadiazole (EG00229): A sulfonamide-linked fluorophore with strong UV absorption, ideal for HPLC detection.

B. Peptide Backbone Design

- D-Valine vs. L-Amino Acids: The target compound’s D-Valine residue likely reduces susceptibility to aminopeptidases compared to L-configured peptides like C1105 and C0980, enhancing stability in complex biological matrices .

- Sequence Specificity : The tripeptide sequence (Val-Leu-Arg) in the target compound is optimized for trypsin-like proteases, whereas C1105 and C0980 (Gly-Pro-Arg) target cathepsins and other proline-specific enzymes. Leucine’s hydrophobicity may improve membrane permeability compared to glycine in C1105 .

C. Counterion and Solubility All compounds utilize TFA as a counterion, which improves aqueous solubility but may introduce ionic interference in assays requiring low conductivity. TFA’s volatility also facilitates lyophilization, a critical step in peptide purification shared across these compounds .

Q & A

Q. What are the critical identifiers and structural features of D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt?

The compound is a tripeptide derivative with the sequence D-Valine-Leucine-Arginine linked to 4-methoxy-2-naphthylamine (MNA) via an amide bond. The trifluoroacetate (TFA) counterion ensures solubility in polar solvents. Key identifiers include:

Q. How should this compound be synthesized and purified for reproducible results?

- Synthesis : Solid-phase peptide synthesis (SPPS) is recommended. Use Fmoc-protected amino acids (D-Valine, Leucine, Arginine) and a resin-bound MNA derivative. Coupling reagents like HBTU/HOBt ensure efficient amide bond formation .

- Purification : Reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is critical. Monitor purity at 280 nm (MNA absorption) .

Q. What storage conditions preserve the compound’s stability?

Store lyophilized powder at –20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles. Reconstitute in HPLC-grade water or acetonitrile/water (1:1) with 0.1% TFA to prevent aggregation .

Q. Which analytical methods validate its identity and purity?

- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with a 0.1% TFA/ACN gradient (5–95% ACN over 30 min). Retention time and UV spectrum (λ = 280 nm) confirm identity .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode detects the molecular ion ([M+H]+) and verifies the molecular weight (theoretical MW: ~1,085 g/mol) .

Advanced Research Questions

Q. How can HPLC conditions be optimized to resolve co-eluting impurities?

- Gradient Adjustment : Increase the slope of the ACN gradient (e.g., 1%/min instead of 2%/min) to enhance separation of closely related byproducts (e.g., deamidated or truncated peptides) .

- Column Selection : Use a high-resolution column (e.g., 2.6 µm particle size) with a longer length (150–250 mm) to improve peak capacity. Add 0.01% heptafluorobutyric acid (HFBA) as an ion-pairing agent to suppress TFA interference .

Q. How do trifluoroacetate counterions interfere with downstream assays, and how can this be mitigated?

- Interference Mechanisms : TFA ions suppress ionization in MS and distort NMR spectra (e.g., 19F signals at ~–75 ppm) .

- Mitigation : Perform counterion exchange via SPE (e.g., replace TFA with acetate using a weak anion-exchange cartridge) . Alternatively, use formic acid (0.1%) as a volatile alternative in MS-compatible buffers .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Incubation Studies : Dissolve the compound in PBS (pH 7.4) or simulated gastric fluid (SGF) at 37°C. Sample aliquots at 0, 6, 12, and 24 hrs.

- Analysis : Quantify degradation via HPLC-UV (loss of parent peak area) and identify products via LC-MS/MS. Common degradation pathways include hydrolysis of the MNA amide bond or oxidation of methoxy groups .

Q. How can structural analogs be designed to enhance fluorogenic properties or protease resistance?

- Fluorogenic Optimization : Replace MNA with 7-amido-4-methylcoumarin (AMC) for higher quantum yield .

- Protease Resistance : Substitute L-amino acids with D-configurations (e.g., D-Arginine) or incorporate non-natural residues (e.g., β-amino acids) . Validate stability via incubation with trypsin/chymotrypsin and HPLC analysis .

Data Analysis & Contradiction Resolution

Q. How should contradictory HPLC results (e.g., multiple peaks) be interpreted?

- Scenario : Multiple peaks may arise from diastereomers (D/L epimerization) or partial oxidation.

- Resolution :

Q. What statistical approaches validate method reproducibility in large-scale studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.